molecular formula C12H10F2N2O4 B11772336 3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B11772336
M. Wt: 284.22 g/mol
InChI Key: JMHHFAHUCGMVNB-UHFFFAOYSA-N
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Description

3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound with a complex structure that includes a difluoromethoxy group, a phenyl ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves multiple steps. One common method includes the reaction of 3-(difluoromethoxy)benzohydrazide with an appropriate carboxylic acid derivative under specific conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(Difluoromethoxy)phenyl)propanoic acid: A related compound with a similar structure but lacking the oxadiazole ring.

    3-(3,5-Difluorophenyl)propanoic acid: Another similar compound with different substitution patterns on the phenyl ring.

    3-(3,4-Dimethoxyphenyl)propanoic acid: A compound with methoxy groups instead of difluoromethoxy groups.

Uniqueness

3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10F2N2O4

Molecular Weight

284.22 g/mol

IUPAC Name

3-[3-[3-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]propanoic acid

InChI

InChI=1S/C12H10F2N2O4/c13-12(14)19-8-3-1-2-7(6-8)11-15-9(20-16-11)4-5-10(17)18/h1-3,6,12H,4-5H2,(H,17,18)

InChI Key

JMHHFAHUCGMVNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=NOC(=N2)CCC(=O)O

Origin of Product

United States

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